

# Methyl 5-methylthiazole-2-carboxylate chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** Methyl 5-methylthiazole-2-carboxylate

**Cat. No.:** B1300352

[Get Quote](#)

## An In-depth Technical Guide to Methyl 5-methylthiazole-2-carboxylate

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of **Methyl 5-methylthiazole-2-carboxylate**. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

## Chemical Structure and Identification

**Methyl 5-methylthiazole-2-carboxylate** is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. A methyl group is attached at the 5-position and a methyl carboxylate group at the 2-position of the thiazole ring.

Key Identifiers:

| Identifier        | Value                                           |
|-------------------|-------------------------------------------------|
| IUPAC Name        | Methyl 5-methyl-1,3-thiazole-2-carboxylate      |
| Molecular Formula | C <sub>6</sub> H <sub>7</sub> NO <sub>2</sub> S |
| Molecular Weight  | 157.19 g/mol                                    |
| CAS Number        | 79247-98-6                                      |
| Canonical SMILES  | COC(=O)C1=NC=C(S1)C                             |

## Physicochemical and Spectroscopic Properties

Quantitative data on the physicochemical and spectroscopic properties of **Methyl 5-methylthiazole-2-carboxylate** are summarized below. It is important to note that experimentally determined data for this specific isomer is limited in publicly available literature. Therefore, some data presented is for isomeric or closely related compounds and should be used as a reference.

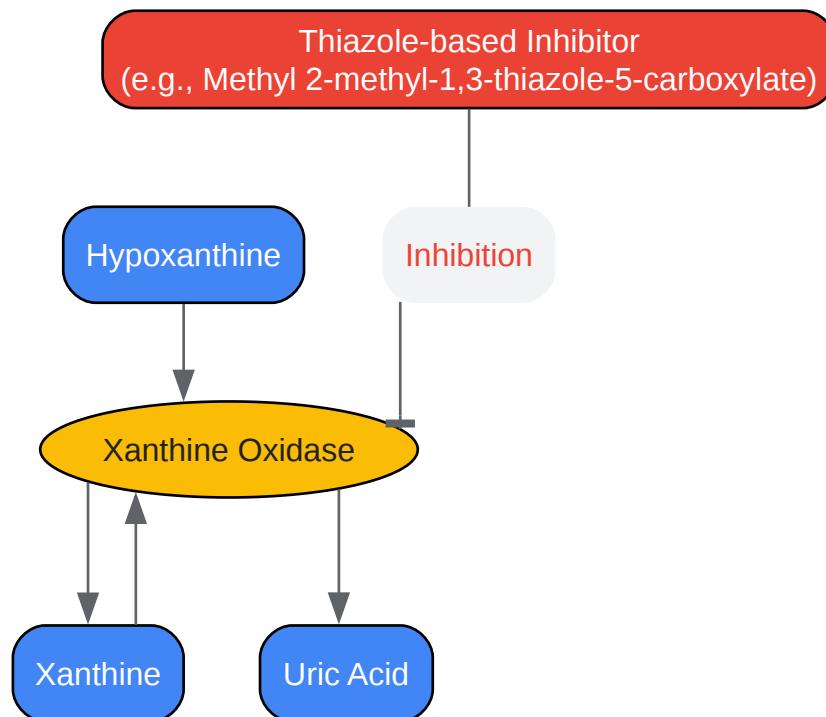
Table 1: Physicochemical Properties

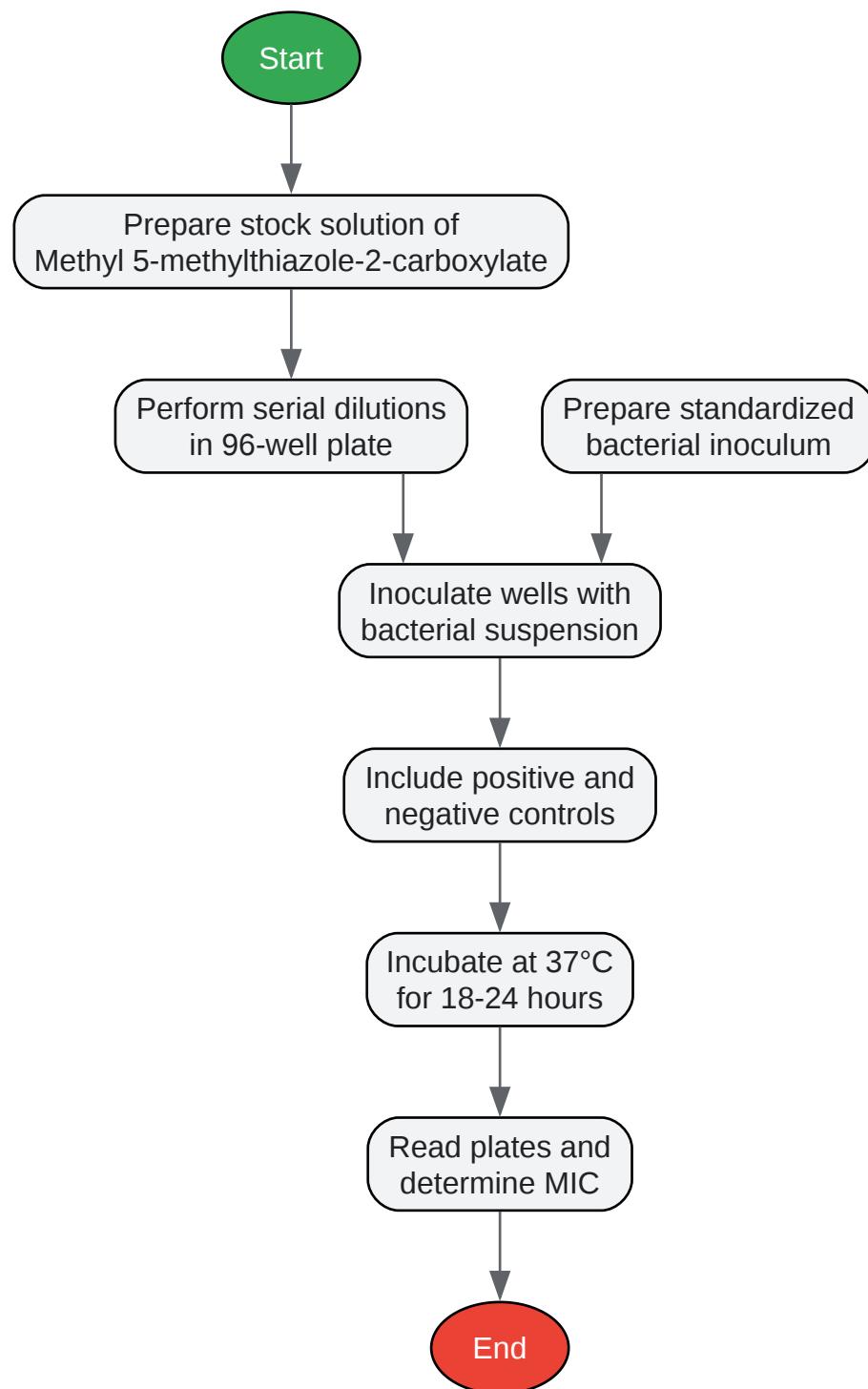
| Property      | Value                                                                                  | Source               |
|---------------|----------------------------------------------------------------------------------------|----------------------|
| Melting Point | Not available                                                                          |                      |
| Boiling Point | 129 °C (at 13 Torr) for Ethyl 5-methylthiazole-2-carboxylate[1]                        | Data for ethyl ester |
| Density       | 1.198 ± 0.06 g/cm <sup>3</sup> (Predicted) for Ethyl 5-methylthiazole-2-carboxylate[1] | Data for ethyl ester |
| pKa           | 0.90 ± 0.10 (Predicted) for Ethyl 5-methylthiazole-2-carboxylate[1]                    | Data for ethyl ester |
| LogP          | 1.5 (Computed) for Methyl 2-methyl-1,3-thiazole-5-carboxylate[2]                       | Data for isomer      |

Table 2: Computed Molecular Descriptors for Methyl 2-methyl-1,3-thiazole-5-carboxylate (Isomer)[2]

| Descriptor                     | Value               |
|--------------------------------|---------------------|
| XLogP3                         | 1.5                 |
| Hydrogen Bond Donor Count      | 0                   |
| Hydrogen Bond Acceptor Count   | 3                   |
| Rotatable Bond Count           | 2                   |
| Exact Mass                     | 157.01974964 Da     |
| Topological Polar Surface Area | 67.4 Å <sup>2</sup> |

#### Spectroscopic Data:


Detailed experimental spectral data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, Mass Spectrometry) for **Methyl 5-methylthiazole-2-carboxylate** are not readily available in the searched literature.


Spectroscopic data for related thiazole derivatives can be found in various chemical databases and publications.

## Synthesis of Methyl 5-methylthiazole-2-carboxylate

The synthesis of the thiazole ring is classically achieved through the Hantzsch thiazole synthesis. This method involves the condensation of an  $\alpha$ -halocarbonyl compound with a thioamide. For **Methyl 5-methylthiazole-2-carboxylate**, a plausible synthetic route would involve the reaction of a 2-halo-3-oxobutanoate with thiooxamide or a related thioamide, followed by esterification.

## Logical Workflow for Hantzsch Thiazole Synthesis





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- To cite this document: BenchChem. [Methyl 5-methylthiazole-2-carboxylate chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1300352#methyl-5-methylthiazole-2-carboxylate-chemical-structure-and-properties]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)